molecular formula C6H3Cl2N3S B1347150 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol CAS No. 16407-86-6

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol

Cat. No.: B1347150
CAS No.: 16407-86-6
M. Wt: 220.08 g/mol
InChI Key: BHDCZIZWPKHDHA-UHFFFAOYSA-N
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Description

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol: is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of two chlorine atoms and an amino group attached to the benzothiadiazole ring. It has a molecular formula of C6H3Cl2N3S and a molecular weight of 220.08 g/mol

Scientific Research Applications

4-Amino-5,7-dichloro-2,1,3-benzothiadiazol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol typically involves the chlorination of 2,1,3-benzothiadiazole followed by the introduction of an amino group. One common method involves the reaction of 2,1,3-benzothiadiazole with chlorine gas in the presence of a catalyst to form 5,7-dichloro-2,1,3-benzothiadiazole. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and amination reactions. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amino derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

  • 4-Amino-5-chloro-2,1,3-benzothiadiazole
  • 5,7-Dichloro-2,1,3-benzothiadiazol-4-amine

Comparison: 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol is unique due to the presence of two chlorine atoms and an amino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5,7-dichloro-2,1,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCZIZWPKHDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308216
Record name 4-amino-5,7-dichloro-2,1,3-benzothiadiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16407-86-6
Record name NSC202719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-5,7-dichloro-2,1,3-benzothiadiazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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